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molecular formula C5H10N2O5 B8678973 Einecs 256-823-2 CAS No. 50877-92-4

Einecs 256-823-2

Cat. No. B8678973
M. Wt: 178.14 g/mol
InChI Key: PUZJRIRVFOEKSY-UHFFFAOYSA-N
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Patent
US04146730

Procedure details

50 g. of urea was further added to the mother liquor with the urea-glutaric acid adduct removed and dissolved at 60° C. The resulting solution was then cooled to and allowed to stand at 15° C. for 5 hours to crystallize a urea-succinic acid adduct out of the solution. By filtration, 52 g. of urea-succinic acid adduct (including 22.0 g. of succinic acid) was obtained. Subsequently, the urea-succinic acid adduct was dissolved in 300 g. of water at 30° C. and the resulting solution was treated with the same strongly acidic ion exchange resin as mentioned above to remove urea. 200 g. of water was then distilled off from the treated solution and the solution was cooled to and allowed to stand at 10° C. to crystallize succinic acid. By filtration, 20 g. of succinic acid having a purity of 98% was obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
urea glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].N[C:6](N)=[O:7].C(O)(=O)C[CH2:11][CH2:12][C:13]([OH:15])=[O:14]>>[NH2:1][C:2]([NH2:4])=[O:3].[C:6]([OH:7])(=[O:3])[CH2:11][CH2:12][C:13]([OH:15])=[O:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
urea glutaric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N.C(CCCC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removed
DISSOLUTION
Type
DISSOLUTION
Details
dissolved at 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was then cooled to and
CUSTOM
Type
CUSTOM
Details
to crystallize a urea-succinic acid adduct out of the solution
FILTRATION
Type
FILTRATION
Details
By filtration, 52 g

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC(=O)N.C(CCC(=O)O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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